molecular formula C8H8N2O6 B2897924 1,4-Dimethoxy-2,5-dinitrobenzene CAS No. 56741-26-5

1,4-Dimethoxy-2,5-dinitrobenzene

Cat. No.: B2897924
CAS No.: 56741-26-5
M. Wt: 228.16
InChI Key: KFHJRSHHELGUMP-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,5-dinitrobenzene is an organic compound with the chemical formula C8H8N2O6 . It is a yellow crystalline solid known for its strong odor and is primarily used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1,4-Dimethoxy-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

this compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the pathway of electrophilic aromatic substitution . The electrophilic aromatic substitution reaction is a two-step mechanism. The first step involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances could potentially affect the compound’s action, efficacy, and stability. Additionally, factors such as temperature and pH could also play a role in the compound’s reactivity and stability .

Preparation Methods

1,4-Dimethoxy-2,5-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction yields a crystalline solid of this compound . Industrial production methods often involve similar nitration processes, ensuring high purity and yield through careful control of reaction conditions.

Chemical Reactions Analysis

1,4-Dimethoxy-2,5-dinitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, piperidine, and pyrrolidine. The major products formed depend on the specific nucleophile or electrophile involved in the reaction.

Comparison with Similar Compounds

1,4-Dimethoxy-2,5-dinitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the types of products it forms in nucleophilic aromatic substitution reactions.

Properties

IUPAC Name

1,4-dimethoxy-2,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHJRSHHELGUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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